molecular formula C25H25N5O B12782604 2-Ethyl-4-(2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline CAS No. 138620-04-9

2-Ethyl-4-(2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline

Cat. No.: B12782604
CAS No.: 138620-04-9
M. Wt: 411.5 g/mol
InChI Key: AWZMTWHHQXOWQR-UHFFFAOYSA-N
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Description

2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, a biphenyl group, and a tetrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The biphenyl group is then introduced through a series of coupling reactions, followed by the addition of the tetrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: Substitution reactions can occur at the biphenyl or tetrazole rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of biphenyl or tetrazole derivatives.

Scientific Research Applications

2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-8-trifluoromethyl-quinoline
  • 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroisoquinoline

Uniqueness

Compared to similar compounds, 2-Ethyl-4-(2’-(1H-tetrazol-5-yl)biphenyl-4-ylmethoxy)-5,6,7,8-tetrahydroquinoline stands out due to its specific combination of functional groups and structural features

Properties

CAS No.

138620-04-9

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C25H25N5O/c1-2-19-15-24(22-9-5-6-10-23(22)26-19)31-16-17-11-13-18(14-12-17)20-7-3-4-8-21(20)25-27-29-30-28-25/h3-4,7-8,11-15H,2,5-6,9-10,16H2,1H3,(H,27,28,29,30)

InChI Key

AWZMTWHHQXOWQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2CCCCC2=N1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

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